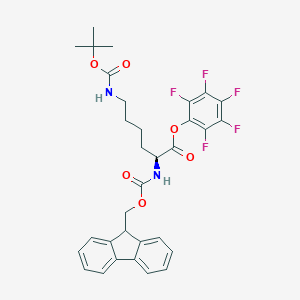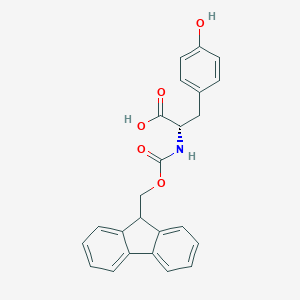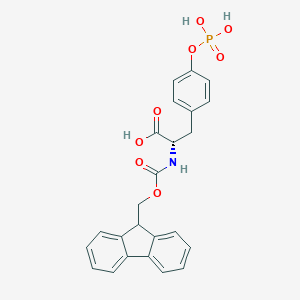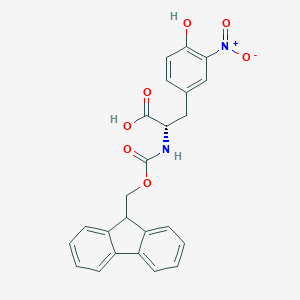
Fmoc-met(O2)-OH
Descripción general
Descripción
Fmoc-Met(O2)-OH is the N-alpha protected form of L-methionine mediated by FMOC group (9-Fluorenylmethyloxycarbonyl). It is useful to act as a building block in peptide synthesis . It is also known as N-Fmoc-L-methionine sulphone .
Synthesis Analysis
Fmoc-Met(O2)-OH has been used as a building block for the solid phase synthesis of ubiquitin C-hydrazide . It has also been introduced into anti-solvent solution to delay the crystallization of perovskites for high-quality perovskite films .Molecular Structure Analysis
The molecular formula of Fmoc-Met(O2)-OH is C20H21NO4S .Chemical Reactions Analysis
Fmoc-Met(O2)-OH plays a significant role in promoting the morphology and crystal structure of perovskite films . The 9-fluorenylmethoxycarbonyl (Fmoc) group in chemical peptide synthesis has been used for the chemical formation of the peptide bond .Physical And Chemical Properties Analysis
Fmoc-Met(O2)-OH is a powder that is white to slight yellow to beige in color . It is clearly soluble in 1 mmole in 2 ml DMF .Aplicaciones Científicas De Investigación
3. Nanovesicle Catalysts
- Summary of Application: Fmoc-amino acids have been demonstrated to co-assemble with phthalocyanine into nanovesicles that act as catalysts .
- Methods of Application: The co-assembly process involves combining Fmoc-amino acids with phthalocyanine under specific conditions to form nanovesicles .
5. Anti-bacterial Agents
- Summary of Application: Fmoc-amino acids have been used as effective anti-bacterial agents .
- Methods of Application: The specific methods of application can vary, but generally involve the use of Fmoc-amino acids in a suitable delivery mechanism to target bacterial cells .
- Results or Outcomes: The use of Fmoc-amino acids as anti-bacterial agents has shown promise, although the specific results can depend on the type of bacteria and the specific Fmoc-amino acid used .
6. Hybrid Materials with Graphene Oxide
- Summary of Application: Fmoc-amino acids have been combined with other inorganic and organic nanoparticles to create interesting hybrid materials, including graphene oxide .
- Methods of Application: The process involves combining Fmoc-amino acids with graphene oxide under specific conditions to form hybrid materials .
- Results or Outcomes: These hybrid materials have shown interesting properties, demonstrating the potential of Fmoc-amino acids in the field of material science .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKPACOHZKRFM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426825 | |
| Record name | FMOC-MET(O2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-met(O2)-OH | |
CAS RN |
163437-14-7 | |
| Record name | FMOC-MET(O2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















